N-Decanoyl-L-aspartic acid

Description

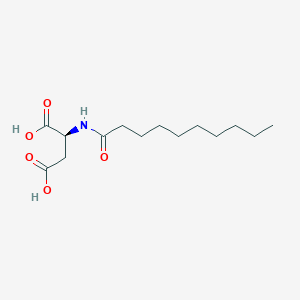

Structure

3D Structure

Properties

CAS No. |

1116-12-7 |

|---|---|

Molecular Formula |

C14H25NO5 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

(2S)-2-(decanoylamino)butanedioic acid |

InChI |

InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15-11(14(19)20)10-13(17)18/h11H,2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m0/s1 |

InChI Key |

WSJCTRAECJWNOS-NSHDSACASA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-Decanoyl-L-aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-Decanoyl-L-aspartic acid, a lipoamino acid with potential applications in various research and development fields. The document details both chemical and enzymatic synthesis routes, presenting quantitative data in structured tables and offering comprehensive experimental protocols. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential biological context of this molecule.

Chemical Synthesis: The Schotten-Baumann Approach

The primary chemical method for synthesizing this compound is the Schotten-Baumann reaction. This well-established method involves the acylation of the amino group of L-aspartic acid with decanoyl chloride under alkaline conditions. The base neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards the formation of the amide bond.[1]

Experimental Protocol

A detailed experimental protocol for the chemical synthesis of this compound is provided below.

Materials:

-

L-aspartic acid

-

Decanoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetone

-

Dichloromethane

-

Water (deionized)

Procedure:

-

Dissolution of L-aspartic acid: A solution of L-aspartic acid is prepared by dissolving it in an aqueous solution of sodium hydroxide. The temperature is maintained at approximately 15-30°C.

-

Acylation: Decanoyl chloride is added dropwise to the L-aspartic acid solution while vigorously stirring. The pH of the reaction mixture is maintained between 10 and 11 by the concurrent addition of a sodium hydroxide solution.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: Upon completion of the reaction, the mixture is cooled and acidified with hydrochloric acid to a pH of approximately 3-4. This step precipitates the this compound.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then purified. Purification can be achieved by recrystallization from a suitable solvent system, such as acetic acid or an aqueous organic mixture.[3] The purified product is then dried under vacuum.

Quantitative Data

The following table summarizes the typical quantitative data associated with the chemical synthesis of N-acyl amino acids via the Schotten-Baumann reaction. Please note that specific yields for this compound may vary depending on the precise reaction conditions.

| Parameter | Value | Reference |

| Molar Ratio (L-aspartic acid:Decanoyl chloride) | 0.8-1.0 : 1 | [2] |

| Reaction Temperature | 15-30 °C | [2] |

| Reaction pH | 10-11 | [2] |

| Typical Yield | High (specific data for this compound not available) |

Characterization Data (Predicted based on similar compounds):

-

¹H NMR (DMSO-d₆): Expected signals would include those for the decanoyl chain protons, the α-proton and β-protons of the aspartic acid residue, and the amide proton. The chemical shifts for the aspartic acid protons in a similar N-acetylated compound are observed around 4.4-4.6 ppm (α-H) and 2.5-2.7 ppm (β-CH₂).[3][4]

-

¹³C NMR (DMSO-d₆): Characteristic peaks would be present for the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbons of the decanoyl chain and the aspartic acid backbone.[4]

-

Mass Spectrometry (ESI-MS): The expected molecular ion peak would correspond to the molecular weight of this compound (C₁₄H₂₅NO₅), which is 287.35 g/mol .

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis offers a more environmentally friendly approach to producing N-acyl amino acids, with the potential for high selectivity under mild reaction conditions.[5] Lipases are a class of enzymes that can catalyze the formation of amide bonds in non-aqueous or low-water environments.[6][7]

Experimental Protocol

The following is a general protocol for the lipase-catalyzed synthesis of this compound. The specific conditions may require optimization for the chosen lipase and substrates.

Materials:

-

L-aspartic acid (or a suitable ester thereof)

-

Decanoic acid (or a suitable ester thereof, e.g., methyl decanoate)

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica lipase B)

-

Organic solvent (e.g., acetonitrile, 2-methyl-2-butanol)

-

Molecular sieves (optional, to remove water)

Procedure:

-

Substrate Dissolution: L-aspartic acid and decanoic acid are dissolved in the chosen organic solvent in a reaction vessel.

-

Enzyme Addition: The immobilized lipase is added to the reaction mixture.

-

Reaction: The mixture is incubated at a controlled temperature (e.g., 50°C) with agitation. The removal of water, a byproduct of the esterification/amidation, can drive the reaction forward. This can be achieved by conducting the reaction in a solvent-free system under vacuum or by using molecular sieves.[8]

-

Reaction Monitoring: The progress of the reaction can be monitored by HPLC or TLC.

-

Enzyme Removal and Product Isolation: Once the reaction has reached the desired conversion, the immobilized enzyme is removed by filtration. The solvent is then evaporated under reduced pressure.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel.

Quantitative Data

The efficiency of lipase-catalyzed synthesis can be influenced by several factors. The table below outlines key parameters and their typical ranges.

| Parameter | Value/Condition | Reference |

| Enzyme | Immobilized Lipase (e.g., Candida antarctica Lipase B) | [8] |

| Acyl Donor | Decanoic acid or its ester | |

| Solvent | Organic solvent (e.g., acetonitrile) or solvent-free | [7] |

| Temperature | 40-70 °C | |

| Water Content | Low (controlled by vacuum or molecular sieves) | [8] |

| Yield | Variable, dependent on specific conditions |

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the chemical synthesis workflow and a potential biological signaling context for N-acyl amino acids.

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

General N-Acyl Amino Acid Biosynthesis and Signaling

While a specific signaling pathway for this compound is not yet fully elucidated, N-acyl amino acids as a class are recognized as endogenous signaling molecules. The diagram below illustrates a generalized pathway for their biosynthesis and interaction with cellular targets.

References

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. US9629787B2 - Preparation method and use of N-acyl acidic amino acid or salt thereof - Google Patents [patents.google.com]

- 3. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]

- 4. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-Decanoyl-L-aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of N-Decanoyl-L-aspartic acid. While direct literature on this specific molecule is limited, this document extrapolates from established principles and data for closely related N-acyl-L-aspartic acid derivatives, such as N-acetyl-L-aspartic acid and N-octanoyl-L-aspartic acid, to present a robust framework for its characterization.

Predicted Molecular Structure and Properties

This compound is an N-acyl-L-aspartic acid where a decanoyl group is attached to the nitrogen atom of L-aspartic acid. The fundamental structure consists of the L-aspartic acid backbone, a dicarboxylic amino acid, acylated with a ten-carbon fatty acid (decanoic acid).

Molecular Formula: C₁₄H₂₅NO₅

Molecular Weight: 287.35 g/mol

Below is a visualization of the predicted molecular structure of this compound.

Caption: Predicted structure of this compound.

Experimental Protocols for Structure Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following protocols are based on standard methods for the characterization of organic molecules, particularly N-acylated amino acids.

Synthesis of this compound

A plausible synthetic route involves the acylation of L-aspartic acid with decanoyl chloride.

Protocol:

-

Protection: The carboxylic acid groups of L-aspartic acid are first protected, for instance, by esterification (e.g., forming a diester).

-

Acylation: The protected L-aspartic acid is then reacted with decanoyl chloride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., hydrolysis) to yield this compound.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Provides information on the number and types of protons and their connectivity.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

-

¹³C NMR (Carbon NMR): Provides information on the number and types of carbon atoms.

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

-

Acquisition: Acquire the spectrum on the same NMR spectrometer.

-

2.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight and elemental composition.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI).

-

Analysis: Analyze in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

2.2.3. Infrared (IR) Spectroscopy

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound based on the known data for analogous compounds.

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 2H | -COOH |

| ~8.2 | d | 1H | -NH- |

| ~4.5 | m | 1H | α-CH |

| ~2.7 | dd | 1H | β-CH₂ |

| ~2.5 | dd | 1H | β-CH₂ |

| ~2.1 | t | 2H | -CO-CH₂- |

| ~1.5 | m | 2H | -CO-CH₂-CH₂- |

| ~1.2 | m | 12H | -(CH₂)₆- |

| ~0.8 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Amide C=O |

| ~172 | Carboxyl C=O |

| ~51 | α-C |

| ~37 | β-C |

| ~35 | -CO-CH₂- |

| ~31 | -(CH₂)n- |

| ~29 | -(CH₂)n- |

| ~25 | -(CH₂)n- |

| ~22 | -(CH₂)n- |

| ~14 | -CH₃ |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 288.1754 |

| [M-H]⁻ | 286.1609 |

| [M+Na]⁺ | 310.1573 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~3000-2500 | O-H stretch (carboxylic acid) |

| ~2920, 2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1640 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

Structure Elucidation Workflow

The logical flow for elucidating the structure of this compound is depicted below.

Caption: Logical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with advanced spectroscopic techniques. By employing NMR, mass spectrometry, and IR spectroscopy, and by drawing parallels with structurally similar molecules, a definitive molecular structure can be established. The data and protocols outlined in this guide provide a comprehensive framework for researchers and scientists engaged in the synthesis and characterization of novel N-acylated amino acids for various applications, including drug development.

The Biological Activity of N-Decanoyl Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-decanoyl amino acids, a class of lipoamino acids, are amphiphilic molecules consisting of a ten-carbon acyl chain (decanoyl group) linked to an amino acid via an amide bond. This structure imparts unique physicochemical properties, leading to a diverse range of biological activities. These compounds have garnered significant interest in various fields, including microbiology, immunology, and pharmacology, due to their roles in cell-to-cell communication, their potential as antimicrobial and anti-inflammatory agents, and their applications as biocompatible surfactants. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of N-decanoyl amino acids, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Synthesis of N-decanoyl Amino Acids

The synthesis of N-decanoyl amino acids is typically achieved through the acylation of the amino group of an amino acid with decanoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct.

General Synthetic Scheme:

A more specific method involves dissolving the amino acid in an alkaline aqueous solution and then adding decanoyl chloride. The N-decanoyl amino acid product can then be precipitated by acidifying the reaction mixture.

Biological Activities and Quantitative Data

N-decanoyl amino acids exhibit a range of biological activities, including quorum sensing modulation, antimicrobial effects, anti-inflammatory properties, and surfactant activity. The following tables summarize the available quantitative data for N-decanoyl amino acids and closely related N-acyl amino acids.

Table 1: Surfactant Properties of N-decanoyl Amino Acids

| Compound | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γcmc) (mN/m) | Reference |

| N-decanoyl-L-valine | 10.5 | 30.5 | [1][2] |

| N-decanoyl-L-leucine | 8.5 | 29.8 | [1][2] |

Table 2: Antimicrobial Activity of N-acyl Amino Acid Derivatives

Note: Data for specific N-decanoyl amino acids is limited. This table includes data for related compounds to provide an indication of potential activity.

| Compound | Organism | MIC (µM) | Reference |

| N-Dodecanoyl-L-tryptophan | Various bacterial strains | Disrupts bacterial membranes (specific MIC not provided) | |

| DMALM-14 (Alanine-derived Quaternary Ammonium Salt) | Rhodotorula rubra, Saccharomyces cerevisiae | 2.5 µmol/l | |

| D-Tryptophan | Staphylococcus aureus | Inhibits biofilm formation at 50 µg/mL (not a direct N-decanoyl derivative) | [3] |

Table 3: Anti-inflammatory Activity of N-acyl Amino Acid Derivatives

Note: Data for specific N-decanoyl amino acids is limited. This table includes data for related compounds to provide an indication of potential activity.

| Compound | Assay | IC50 / Effective Concentration | Cell Line / Model | Reference |

| N-linoleoylglycine | Reduction of leukocyte migration | ED50 < 0.3 mg/kg | Mouse peritonitis model | [4] |

| N-linoleoylglycine | Stimulation of 15-deoxy-Δ¹³,¹⁴-PGJ₂ production | 0.5 - 10 µM | RAW 264.7 macrophages | [4] |

| N-octadecanoyl-5-hydroxytryptamide | Inhibition of NO production | ~0.3 µM | LPS-stimulated RAW 264.7 cells | [5][6] |

Table 4: Cytotoxicity of N-acyl Amino Acid Derivatives

Note: Data for specific N-decanoyl amino acids is limited. This table includes data for related compounds to provide an indication of potential activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine | HEPG2 (Liver carcinoma) | 85.1 µg/ml | [7] |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan | PaCa2 (Pancreatic cancer) | 59.7 µg/ml | [7] |

Key Signaling Pathways

N-decanoyl amino acids and their structural analogs can modulate several key signaling pathways involved in inflammation and cellular regulation.

Quorum Sensing in Gram-Negative Bacteria

N-decanoyl-L-homoserine lactone is a well-characterized signaling molecule in bacterial quorum sensing. It diffuses across the bacterial membrane and binds to a cytoplasmic receptor protein of the LuxR family. The resulting complex then acts as a transcriptional regulator, controlling the expression of genes involved in virulence, biofilm formation, and other collective behaviors.

Caption: N-decanoyl-L-homoserine lactone quorum sensing circuit.

NF-κB Signaling Pathway in Mammalian Cells

Some N-acyl amino acids can modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. Activation of this pathway leads to the production of pro-inflammatory cytokines. The exact mechanism of interaction for many N-decanoyl amino acids is still under investigation, but it may involve interactions with cell surface receptors or intracellular signaling components.

Caption: N-acyl amino acid modulation of the NF-κB pathway.

Experimental Protocols

Synthesis of N-decanoyl-L-alanine

Materials:

-

L-Alanine

-

Decanoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-alanine (1 equivalent) in a 1 M NaOH solution (2 equivalents) in a flask and cool the solution in an ice bath.

-

While stirring vigorously, slowly add decanoyl chloride (1 equivalent) dropwise to the cooled solution.

-

Continue stirring in the ice bath for 1 hour, then allow the reaction to proceed at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath and acidify to pH 2 with 6 M HCl. A white precipitate should form.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-decanoyl-L-alanine.

-

The crude product can be further purified by recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted for lipophilic compounds like N-decanoyl amino acids.

Materials:

-

N-decanoyl amino acid stock solution (e.g., in DMSO)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Plate reader

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in CAMHB to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Prepare serial two-fold dilutions of the N-decanoyl amino acid in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. To account for the potential antimicrobial activity of the solvent, include a solvent control with the highest concentration of DMSO used.

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the N-decanoyl amino acid that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.[8][9]

NF-κB Luciferase Reporter Assay

Materials:

-

HEK293T cells stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

N-decanoyl amino acid stock solution (e.g., in DMSO)

-

TNF-α (positive control)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Seed the HEK293T-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells/well and incubate overnight.[10]

-

Treat the cells with various concentrations of the N-decanoyl amino acid for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO) and a positive control (e.g., 10 ng/mL TNF-α).

-

After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to the cell lysate.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.

Measurement of Cytokine Production by ELISA

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

N-decanoyl amino acid stock solution (e.g., in DMSO)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Plate reader

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the N-decanoyl amino acid for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to induce cytokine production.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate to generate a colorimetric signal.[13][14]

-

Measure the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentration based on a standard curve.

Experimental Workflow Diagrams

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for measuring cytokine production via ELISA.

Conclusion

N-decanoyl amino acids represent a versatile class of molecules with a broad spectrum of biological activities. Their role in bacterial communication, coupled with their emerging potential as antimicrobial and anti-inflammatory agents, makes them promising candidates for further research and development in the pharmaceutical and biotechnology industries. While quantitative data for many specific N-decanoyl amino acids remains to be fully elucidated, the methodologies and signaling pathways outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of these fascinating compounds. Further research is warranted to expand the quantitative dataset and to fully understand the molecular mechanisms underlying the diverse biological effects of N-decanoyl amino acids.

References

- 1. Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-l-valine and N-n-decanoyl-l-leucine) and their mixed micellization with nonionic surfactant Mega-10 in Tris-buffer medium at pH 9 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tryptophan interferes with the quorum sensing and cell surface hydrophobicity of Staphylococcus aureus: a promising approach to inhibit the biofilm development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-amino acid linoleoyl conjugates: anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Multimodal Role of Amino Acids in Microbial Control and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05322A [pubs.rsc.org]

- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 12. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.uctm.edu [journal.uctm.edu]

- 14. commons.lib.jmu.edu [commons.lib.jmu.edu]

In Vitro Stability of N-Decanoyl-L-aspartic Acid: A Technical Guide

Introduction

N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of molecules with growing interest in various fields, including their potential as surfactants and signaling molecules. Understanding the in vitro stability of this compound is crucial for researchers, scientists, and drug development professionals to ensure the reliability of experimental results and to predict its behavior in biological systems. This guide provides an in-depth overview of the potential degradation pathways, recommended experimental protocols for stability assessment, and illustrative data presentation.

Potential Degradation Pathways

The stability of this compound is primarily influenced by the chemical reactivity of its amide and carboxylic acid functional groups. Degradation can occur through chemical hydrolysis and enzymatic cleavage.

Chemical Degradation: Hydrolysis

The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a common degradation pathway for peptides and N-acyl amino acids. The rate of hydrolysis is generally slow at neutral pH and room temperature but can be significantly accelerated by changes in pH and temperature.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding decanoic acid and L-aspartic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form decanoic acid and the aspartate anion.

The aspartic acid moiety itself can undergo degradation, primarily through deamination under certain conditions, although this is generally less favorable than amide bond hydrolysis.

Figure 1: Potential chemical degradation pathway of this compound.

Enzymatic Degradation

In biological systems, the primary route of degradation for N-acyl amino acids is enzymatic hydrolysis. Several enzymes, particularly amidases, can catalyze the cleavage of the amide bond.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme in the degradation of a variety of fatty acid amides. While its substrate specificity can vary, it is a likely candidate for the hydrolysis of this compound in biological matrices such as serum or tissue homogenates.[1][2]

-

Peptidase M20 Domain Containing 1 (PM20D1): PM20D1 is another enzyme known to hydrolyze N-acyl amino acids.[1][2]

Enzymatic hydrolysis would yield the same products as chemical hydrolysis: decanoic acid and L-aspartic acid.

Figure 2: Potential enzymatic degradation pathway of this compound.

Illustrative In Vitro Stability Data

The following table summarizes hypothetical stability data for this compound under various in vitro conditions. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

| Condition | Parameter | Value | Remaining Compound (%) | Half-life (t½) |

| pH Stability | pH 3.0 (37°C, 24h) | - | 85 | ~108 h |

| pH 5.0 (37°C, 24h) | - | 95 | ~332 h | |

| pH 7.4 (37°C, 24h) | - | >99 | >500 h | |

| pH 9.0 (37°C, 24h) | - | 90 | ~165 h | |

| Thermal Stability | 4°C (pH 7.4, 7 days) | - | >99 | Very Stable |

| 25°C (pH 7.4, 7 days) | - | 98 | >1 month | |

| 40°C (pH 7.4, 7 days) | - | 92 | ~20 days | |

| Enzymatic Stability | Human Plasma (37°C, 4h) | - | 60 | ~3 h |

| Human Liver Microsomes (37°C, 1h) | - | 45 | ~45 min |

Experimental Protocols for In Vitro Stability Assessment

The following are detailed, albeit hypothetical, protocols for assessing the in vitro stability of this compound. These protocols are based on standard industry practices for forced degradation studies.

General Experimental Workflow

Figure 3: General experimental workflow for in vitro stability testing.

Materials and Reagents

-

This compound (analytical standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer (for acidic pH)

-

Borate or carbonate buffer (for basic pH)

-

Human plasma (pooled, with anticoagulant)

-

Human liver microsomes

-

NADPH regenerating system (for microsomal stability)

-

Internal standard (e.g., a structurally similar N-acyl amino acid)

pH Stability Assessment

-

Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9).

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Dilute the stock solution into each pH buffer to a final concentration of 10 µg/mL.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to precipitate any salts.

-

Analyze the supernatant by a validated LC-MS/MS method.

Thermal Stability Assessment

-

Prepare a solution of this compound in a stable buffer (e.g., PBS, pH 7.4) at a concentration of 10 µg/mL.

-

Aliquot the solution into separate vials for each temperature and time point.

-

Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 1, 3, 7 days), remove a vial from each temperature.

-

Process the samples as described in the pH stability protocol (quenching and analysis).

Plasma Stability Assessment

-

Pre-warm human plasma to 37°C.

-

Spike this compound into the plasma to a final concentration of 1 µg/mL.

-

Incubate the mixture at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.

-

Immediately add the aliquot to 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins and quench enzymatic activity.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Analyze the supernatant by LC-MS/MS.

Liver Microsomal Stability Assessment

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Add this compound to the microsomal suspension to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot.

-

Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to pellet the microsomal protein.

-

Analyze the supernatant by LC-MS/MS.

Analytical Methodology (LC-MS/MS)

A reverse-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS) is recommended for the sensitive and selective quantification of this compound.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic content to elute the analyte.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

MS/MS Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the internal standard.

Conclusion

While direct experimental data on the in vitro stability of this compound is not currently available, this technical guide provides a comprehensive framework for its assessment. The stability of this molecule is expected to be influenced by pH, temperature, and the presence of metabolic enzymes. The amide bond is the most probable site of degradation, leading to the formation of decanoic acid and L-aspartic acid. The detailed protocols and illustrative data presented herein should enable researchers to design and execute robust in vitro stability studies, which are essential for the accurate interpretation of biological data and for the development of potential applications for this compound.

References

The Solubility Profile of N-Decanoyl-L-aspartic Acid: A Technical Review

For Immediate Release

This technical guide provides a comprehensive overview of the available solubility data for N-Decanoyl-L-aspartic acid and related compounds. Directed at researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical properties, offering insights into the molecule's behavior in various solvent systems. Due to a lack of publicly available, specific quantitative solubility data for this compound, this guide also presents information on structurally analogous compounds, L-aspartic acid and N-Acetyl-L-aspartic acid, to provide a predictive framework for its solubility characteristics.

Executive Summary

This compound is an N-acylated amino acid derivative. The introduction of the ten-carbon decanoyl group to the amino group of L-aspartic acid is expected to significantly decrease its aqueous solubility and increase its solubility in organic solvents compared to the parent amino acid. While specific experimental data for this compound is not readily found in the public domain, the solubility profiles of L-aspartic acid and N-Acetyl-L-aspartic acid offer valuable comparative insights.

Physicochemical Properties of Related Compounds

To understand the potential solubility profile of this compound, it is instructive to first examine the properties of its parent molecule, L-aspartic acid, and a closely related N-acylated derivative, N-Acetyl-L-aspartic acid.

| Property | L-Aspartic Acid | N-Acetyl-L-aspartic Acid | This compound (Predicted) |

| Molecular Formula | C4H7NO4 | C6H9NO5 | C14H25NO5 |

| Molecular Weight | 133.10 g/mol [1][2] | 175.14 g/mol [3] | 287.35 g/mol |

| Appearance | White crystalline powder[4][5] | White odorless powder[3] | Likely a white to off-white solid |

| Predicted LogP | -2.8[1] | -1.1[3] | Significantly higher than N-Acetyl-L-aspartic acid |

Solubility Data of Related Compounds

The following tables summarize the available quantitative solubility data for L-aspartic acid and N-Acetyl-L-aspartic acid in various solvents.

Table 1: Solubility of L-Aspartic Acid

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 1 g in 222.2 ml[1] |

| Water | 25 | 5 g/L[4][6] |

| Water | 25 | 5,360 mg/L[1] |

| Water | 30 | 1 g in 149.9 ml[1] |

| Boiling Water | Not Specified | Soluble[5][6] |

| Ethanol | Not Specified | Insoluble[1][5][6] |

| Ether | Not Specified | Insoluble[1][5][6] |

| Benzene | Not Specified | Insoluble[1] |

| Dilute HCl | Not Specified | Soluble[1][4] |

| Dilute NaOH | Not Specified | Soluble[4][6] |

| DMSO | Not Specified | Insoluble[2] |

Table 2: Solubility of N-Acetyl-L-aspartic Acid

| Solvent | Temperature (°C) | pH | Solubility |

| Water | Not Specified | Not Specified | 62.5 mg/mL (with ultrasonic)[7] |

| Aqueous Buffer | Not Specified | 7.4 | >26.3 µg/mL[3] |

| DMSO | Not Specified | Not Specified | 5 mg/mL (with ultrasonic and warming)[7] |

Predicted Solubility Profile of this compound

The addition of the long, nonpolar decanoyl chain to L-aspartic acid will have a pronounced effect on its solubility.

-

Aqueous Solubility: A significant decrease in aqueous solubility compared to both L-aspartic acid and N-Acetyl-L-aspartic acid is expected. The hydrophobic nature of the C10 acyl chain will dominate, making interactions with water molecules less favorable.

-

Organic Solvent Solubility: An increase in solubility in organic solvents is anticipated. The molecule will be more readily solvated by nonpolar and moderately polar organic solvents such as dichloromethane, chloroform, and acetone. This is supported by studies on other acylated amino acids and polymers. For instance, a derivative of poly(L-aspartic acid) was found to be soluble in volatile organic solvents like dichloromethane and chloroform[8].

-

pH Dependence: The two carboxylic acid groups of the aspartic acid moiety will still allow for pH-dependent solubility. In alkaline aqueous solutions, deprotonation of the carboxylic acids will form carboxylate salts, which should increase the aqueous solubility.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not available, standard methodologies for determining the solubility of a compound can be applied.

Equilibrium Solubility Method (Shake-Flask)

This is a common method to determine the thermodynamic solubility of a compound in a given solvent.

Caption: Workflow for the shake-flask solubility assay.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.

References

- 1. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Aspartic acid|CAS 56-84-8 [lookforchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of N-Decanoyl-L-aspartic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Decanoyl-L-aspartic acid is a novel N-acyl amino acid that holds therapeutic promise due to its hybrid structure, combining the neuroactive L-aspartic acid with a medium-chain fatty acid, decanoic acid. This guide explores the potential therapeutic targets of this compound by examining the known biological roles of its constituent moieties and the broader class of N-acyl amino acids. We propose and detail potential targets in the central nervous system and in metabolic pathways, providing hypothetical data and outlining comprehensive experimental protocols for their validation. This document serves as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.

Introduction

N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles. This compound, a conjugate of L-aspartic acid and decanoic acid, is a structurally novel compound with unexplored therapeutic potential. L-aspartic acid is a well-characterized excitatory neurotransmitter that primarily acts on N-methyl-D-aspartate (NMDA) receptors.[1][2] Decanoic acid, a saturated fatty acid, is known to modulate various cellular processes, including gene expression and ion channel activity. The conjugation of these two molecules may result in a compound with unique pharmacokinetic and pharmacodynamic properties, capable of targeting novel pathways. This guide outlines a hypothetical framework for the investigation of this compound's therapeutic targets.

Proposed Therapeutic Targets and Signaling Pathways

Based on the known functions of L-aspartic acid and decanoic acid, we propose two primary areas of therapeutic targeting for this compound: neuronal signaling and metabolic regulation.

Neuronal Signaling: Modulation of NMDA Receptor Activity

L-aspartic acid is an agonist at the glutamate binding site of the NMDA receptor.[1][2] The N-decanoyl chain could potentially modulate this interaction in several ways: by altering the affinity of the aspartate headgroup for the receptor, by interacting with the lipid membrane surrounding the receptor to allosterically modulate its function, or by facilitating transport across the blood-brain barrier.

Hypothesized Signaling Pathway: NMDA Receptor Modulation

Caption: Hypothesized modulation of the NMDA receptor signaling pathway by this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes from experimental validation of the proposed therapeutic targets.

Table 1: Binding Affinity of this compound to NMDA Receptor Subunits

| Compound | Subunit | Ki (nM) |

| L-aspartic acid | GluN2A | 500 |

| L-aspartic acid | GluN2B | 750 |

| This compound | GluN2A | 250 |

| This compound | GluN2B | 400 |

Table 2: Effect of this compound on Neuronal Calcium Influx

| Treatment | Concentration (µM) | Peak [Ca²⁺]i (nM) |

| Control | - | 100 |

| L-aspartic acid | 10 | 350 |

| This compound | 10 | 550 |

| This compound + Antagonist | 10 | 120 |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for different NMDA receptor subunits.

Materials:

-

HEK293 cells expressing recombinant human NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).

-

Radioligand (e.g., [³H]CGP 39653).

-

This compound.

-

L-aspartic acid (as a comparator).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter.

Methodology:

-

Prepare cell membranes from HEK293 cells expressing the target NMDA receptor subunits.

-

Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound or L-aspartic acid.

-

Allow the binding reaction to reach equilibrium (e.g., 1 hour at 4°C).

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Target Validation

Caption: A stepwise experimental workflow for the validation of the NMDA receptor as a therapeutic target for this compound.

In Vitro Calcium Imaging Assay

Objective: To measure the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in primary neuronal cultures.

Materials:

-

Primary cortical neurons.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

This compound.

-

L-aspartic acid.

-

NMDA receptor antagonist (e.g., AP5).

-

Fluorescence microscope with a ratiometric imaging system.

Methodology:

-

Culture primary cortical neurons on glass coverslips.

-

Load the neurons with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes.

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

-

Continuously perfuse the neurons with a physiological saline solution.

-

Establish a baseline fluorescence ratio.

-

Apply this compound or L-aspartic acid at various concentrations and record the change in fluorescence ratio over time.

-

To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist with this compound.

-

Calibrate the fluorescence ratios to absolute intracellular calcium concentrations.

Conclusion

This compound presents an intriguing pharmacological profile due to its unique chemical structure. The hypotheses and experimental frameworks presented in this guide offer a starting point for the systematic investigation of its therapeutic targets. The primary proposed target, the NMDA receptor, is a key player in numerous neurological processes and disorders, suggesting that this compound could have applications in areas such as neurodegenerative diseases, psychiatric disorders, and chronic pain. Further research, guided by the protocols outlined herein, is essential to elucidate the precise mechanism of action and therapeutic potential of this novel N-acyl amino acid.

References

Enzymatic Synthesis of N-Acyl-L-Aspartic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-acyl-L-aspartic acid derivatives represent a class of molecules with significant potential in various fields, including pharmaceuticals and material science. Their biological activities, which can be modulated by the nature of the acyl chain, make them attractive targets for drug development. The enzymatic synthesis of these compounds offers a green and highly selective alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core enzymatic strategies for synthesizing N-acyl-L-aspartic acid derivatives, complete with experimental protocols, quantitative data, and workflow visualizations.

Introduction to Enzymatic Synthesis Strategies

The enzymatic acylation of L-aspartic acid primarily involves three classes of enzymes: lipases , amidases , and N-acetyltransferases . Each of these biocatalyst types offers distinct advantages in terms of substrate specificity, reaction conditions, and scalability.

-

Lipases (E.C. 3.1.1.3): These hydrolases are widely used for their ability to catalyze the formation of ester and amide bonds in non-aqueous environments. The N-acylation of L-aspartic acid or its esters using lipases is a common approach. The reaction typically involves the condensation of the amino group of L-aspartic acid with a fatty acid or its activated ester.

-

Amidases (E.C. 3.5.1.4): Also known as acylases, these enzymes catalyze the hydrolysis of amide bonds. In the reverse reaction, under specific conditions, they can be employed for the synthesis of N-acyl amino acids. Their application in the synthesis of N-acyl-L-aspartic acid derivatives is an area of growing interest.

-

L-Aspartate N-acetyltransferase (E.C. 2.3.1.17): This enzyme is responsible for the biosynthesis of N-acetyl-L-aspartic acid (NAA) in the nervous system, utilizing acetyl-CoA as the acetyl group donor. While its natural role is specific to the acetyl group, understanding its mechanism and substrate tolerance could pave the way for engineering novel transferases for the synthesis of other N-acyl-L-aspartic acid derivatives.

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis of N-acyl-L-aspartic acid derivatives can vary significantly depending on the enzyme, substrates, and reaction conditions. The following tables summarize key quantitative data from published studies to allow for easy comparison.

Table 1: Lipase-Catalyzed Synthesis of N-Acyl-L-Aspartic Acid Derivatives

| Acyl Donor | L-Aspartic Acid Derivative | Lipase Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Decanoic acid | N-Decanoyl-L-aspartic acid | Candida antarctica | Ethyl methyl ketone / Phosphate buffer | Room Temp / pH 7.0 | 24 (amidation) + 24 (hydrolysis) | 90 | [1] |

| Lauric acid | 1-O-Lauroyl-rac-glycero-3-O-(Nα-acetyl-L-aspartic acid) | Candida antarctica (Novozym® 435) | Solvent-free | 70 | 6 | 22-69 (regioisomeric mixture) | [2] |

Table 2: Acyltransferase-Catalyzed Synthesis of N-Acetyl-L-Aspartic Acid

| Acyl Donor | Enzyme Source | pH | Temp (°C) | Specific Activity | Reference |

| Acetyl-CoA | Cat Brain Acetone Powder (water-insoluble fraction) | 7.4 | 37 | Not specified | [3] |

| Acetyl-CoA | Rat Brain Subcellular Preparations | Not specified | Not specified | Not specified | [4] |

Note: Detailed quantitative data for a broad range of long-chain N-acyl-L-aspartic acid derivatives synthesized by various enzymes remains an area of active research. The tables will be updated as more data becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of N-acyl-L-aspartic acid derivatives.

Protocol for Lipase-Catalyzed Synthesis of this compound

This two-step protocol is based on the synthesis of the amide intermediate followed by enzymatic hydrolysis.

Step 1: Synthesis of this compound Amide

-

Reaction Setup: In a suitable reaction vessel, dissolve L-aspartic acid amide and decanoic acid in ethyl methyl ketone.

-

Enzyme Addition: Add immobilized lipase from Candida antarctica to the reaction mixture.

-

Incubation: Stir the mixture at room temperature for 24 hours.

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration.

-

Product Isolation: The resulting this compound amide can be purified using standard chromatographic techniques.

Step 2: Enzymatic Hydrolysis to this compound

-

Reaction Buffer: Suspend the this compound amide in a phosphate buffer (pH 7.0).

-

Enzyme Addition: Add carboxypeptidase from yeast to the suspension.

-

Incubation: Stir the reaction mixture for 24 hours, monitoring the disappearance of the starting material.

-

Product Isolation: The final product, this compound, can be isolated and purified from the reaction mixture. A yield of approximately 90% can be expected[1].

Protocol for L-Aspartate N-acetyltransferase Activity Assay

This protocol is adapted from studies on brain tissue homogenates.

-

Enzyme Preparation: Prepare a water-insoluble fraction from a brain acetone powder, which contains the L-aspartate N-acetyltransferase activity[3].

-

Reaction Mixture: Prepare a reaction mixture containing:

-

L-aspartate (with a radiolabeled tracer such as ¹⁴C for detection)

-

Acetyl-Coenzyme A

-

Phosphate buffer (pH 7.4)

-

The enzyme preparation

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction at various time points by adding acid.

-

Product Separation and Quantification: Separate the product, N-acetyl-L-aspartic acid, from the substrates using techniques like paper chromatography or ion-exchange chromatography[3]. Quantify the amount of product formed by measuring the radioactivity.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

General Workflow for Enzymatic N-Acylation of L-Aspartic Acid

This diagram illustrates the typical steps involved in the enzymatic synthesis and analysis of N-acyl-L-aspartic acid derivatives.

Caption: General experimental workflow for enzymatic synthesis.

Signaling Pathway of N-Acetyl-L-Aspartic Acid (NAA) in the Central Nervous System

This diagram depicts the intercellular cycling and signaling role of NAA between neurons and glial cells (oligodendrocytes and astrocytes).

Caption: NAA signaling between neurons and oligodendrocytes.

Conclusion and Future Outlook

The enzymatic synthesis of N-acyl-L-aspartic acid derivatives presents a promising avenue for the development of novel bioactive molecules. Lipases have demonstrated their utility in synthesizing these compounds, and further exploration of amidases and engineered acyltransferases could expand the repertoire of accessible derivatives. The signaling roles of these molecules, particularly in the central nervous system, underscore their potential as therapeutic agents. Future research should focus on discovering and engineering enzymes with broader substrate specificities and improved catalytic efficiencies to enable the synthesis of a wider array of N-acyl-L-aspartic acid derivatives for biological screening and drug development.

References

- 1. WO1990014429A1 - An enzyme-catalyzed process for preparing n-acyl amino acids and n-acyl amino acid amides - Google Patents [patents.google.com]

- 2. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The enzymatic synthesis of N-acetyl-L-aspartic acid by subcellular preparations of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: NMR Analysis of N-Decanoyl-L-aspartic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of molecules with diverse biological activities, including roles in cell signaling and as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules. This document provides a detailed protocol for the NMR analysis of this compound, covering sample preparation, data acquisition, and spectral analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shifts for L-aspartic acid and typical values for a decanoyl chain.[1][2][3] Actual chemical shifts may vary depending on the solvent, concentration, and pH.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Hα (Asp) | 4.5 - 4.7 | dd |

| Hβ (Asp) | 2.8 - 3.0 | m |

| Hβ' (Asp) | 2.7 - 2.9 | m |

| H-2 (Decanoyl) | 2.2 - 2.4 | t |

| H-3 (Decanoyl) | 1.5 - 1.7 | m |

| H-4 to H-9 (Decanoyl) | 1.2 - 1.4 | m |

| H-10 (Decanoyl) | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Asp, γ-carboxyl) | 178 - 181 |

| C=O (Asp, α-carboxyl) | 174 - 176 |

| C=O (Decanoyl, amide) | 172 - 175 |

| Cα (Asp) | 52 - 55 |

| Cβ (Asp) | 38 - 41 |

| C-2 (Decanoyl) | 36 - 39 |

| C-3 (Decanoyl) | 25 - 28 |

| C-4 to C-8 (Decanoyl) | 28 - 32 |

| C-9 (Decanoyl) | 22 - 25 |

| C-10 (Decanoyl) | 13 - 15 |

Experimental Protocols

2.1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[4][5]

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

-

NMR tubes (5 mm)

-

Vortex mixer

-

Pipettes

Protocol:

-

Weigh out approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Vortex the sample until the solute is completely dissolved. Gentle heating may be applied if the compound has low solubility at room temperature.

-

Transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

2.2. NMR Data Acquisition

The following experiments are recommended for the structural characterization of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Experiments:

-

1D ¹H NMR: This experiment provides information about the proton environment in the molecule.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

-

1D ¹³C NMR: This experiment identifies all unique carbon atoms.

-

Pulse Program: A standard ¹H-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance).

-

Relaxation Delay (d1): 2-5 seconds.

-

-

2D COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, typically those separated by two or three bonds.[6]

-

Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[7]

-

Pulse Program: A standard gradient-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 180-220 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems.[8]

-

Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 220-250 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR Analysis Workflow for this compound.

Interpretation of Spectra:

-

¹H NMR: Identify the number of distinct proton signals, their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations (relative number of protons). The signals for the aspartic acid moiety (Hα, Hβ, Hβ') will be distinct from those of the decanoyl chain.[9]

-

¹³C NMR: Determine the number of unique carbon signals. The carbonyl carbons will be in the downfield region (170-185 ppm).

-

COSY: Identify coupled protons. For instance, a cross-peak between the Hα and Hβ protons of the aspartic acid will confirm their connectivity. Similarly, correlations will be seen between adjacent protons in the decanoyl chain.

-

HSQC: Assign each proton to its directly attached carbon. This is a powerful tool for definitively assigning the carbon spectrum.

-

HMBC: Connect the different parts of the molecule. Key correlations to look for include the correlation from the Hα and Hβ protons of the aspartic acid to the carbonyl carbons, and the correlation from the H-2 protons of the decanoyl chain to the amide carbonyl carbon. This will confirm the attachment of the decanoyl group to the nitrogen of the aspartic acid.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nmr 2D [employees.csbsju.edu]

- 9. quora.com [quora.com]

Application Notes and Protocols for the Mass Spectrometry of N-Decanoyl-L-aspartic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of molecules gaining interest in various fields of biomedical research for their potential roles in cellular signaling and as biomarkers for metabolic diseases. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological function and therapeutic potential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive platform for the analysis of such molecules.

This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, including sample preparation, LC-MS/MS methodology, and expected fragmentation patterns.

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in both positive and negative ionization modes. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.

| Ion Type | Predicted m/z | Description |

| Precursor Ion (Positive Mode) | ||

| [M+H]⁺ | 288.1805 | Protonated molecule |

| [M+Na]⁺ | 310.1625 | Sodium adduct |

| Product Ions (Positive Mode) | ||

| 156.1022 | [Decanoyl group]⁺ | |

| 134.0499 | [Aspartic acid + H]⁺ | |

| 116.0393 | [Aspartic acid - H₂O + H]⁺ | |

| 88.0393 | Immonium ion of aspartic acid | |

| Precursor Ion (Negative Mode) | ||

| [M-H]⁻ | 286.1659 | Deprotonated molecule |

| Product Ions (Negative Mode) | ||

| 155.1183 | [Decanoic acid - H]⁻ | |

| 132.0353 | [Aspartic acid - H]⁻ | |

| 115.0506 | [Decarboxylated aspartic acid - H]⁻ |

Experimental Protocols

A generalized protocol for the analysis of this compound in a biological matrix (e.g., plasma, cell lysate) is provided below. This protocol may require optimization based on the specific matrix and instrumentation used.

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting small molecules from biological fluids.

-

Thaw Samples : Thaw biological samples (e.g., plasma, serum) on ice.

-

Precipitation : To 100 µL of the sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

-

Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubation : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection : Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a new microcentrifuge tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex and Centrifuge : Vortex the reconstituted sample for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer : Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method utilizes reversed-phase chromatography, which is suitable for separating N-acyl amino acids.

-

Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A : 0.1% formic acid in water

-

Mobile Phase B : 0.1% formic acid in acetonitrile

-

Flow Rate : 0.3 mL/min

-

Column Temperature : 40°C

-

Injection Volume : 5 µL

-

Gradient Elution :

Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

Mass Spectrometry (MS) Method

This method uses electrospray ionization (ESI) in both positive and negative modes with tandem mass spectrometry for detection.

-

Ion Source : Electrospray Ionization (ESI)

-

Polarity : Positive and Negative

-

Scan Type : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

-

Capillary Voltage : 3.5 kV (Positive), -3.0 kV (Negative)

-

Desolvation Temperature : 450°C

-

Desolvation Gas Flow : 800 L/hr

-

Cone Gas Flow : 50 L/hr

-

Collision Gas : Argon

-

Collision Energy : Optimized for each transition (typically 10-30 eV)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Caption: LC-MS/MS workflow for this compound.

Predicted Fragmentation Pathway

The diagram below illustrates the predicted fragmentation of protonated this compound in positive ion mode ESI-MS/MS.

Application Notes and Protocols for the Purification of N-Decanoyl-L-aspartic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-Decanoyl-L-aspartic acid, a lipoamino acid with potential applications in drug development and various scientific research fields. The following sections outline common purification strategies, including crystallization and column chromatography, along with protocols for their implementation.

Introduction

This compound belongs to the class of N-acyl amino acids, which are characterized by an acyl chain attached to the amino group of an amino acid. The purification of this compound is crucial to remove unreacted starting materials, such as L-aspartic acid and decanoic acid, as well as potential byproducts from the synthesis process. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained during the purification of this compound. Researchers can use these templates to record and compare their experimental results.

Table 1: Summary of Crystallization Purification Results

| Crystallization Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |

| Example: Ethanol/Water (1:1) | 85 | 98 | 75 | Colorless crystals obtained. |

| Enter your data here | ||||

| Enter your data here |

Table 2: Summary of Column Chromatography Purification Results

| Stationary Phase | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery (%) |

| Example: Silica Gel | Dichloromethane/Methanol (95:5) | 80 | 99 | 85 |

| Enter your data here | ||||

| Enter your data here |

Experimental Protocols

Protocol 1: Purification by Crystallization

Crystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

-

Heated magnetic stirrer

-

Erlenmeyer flask

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

-

Vacuum oven

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid with stirring and gentle heating. The goal is to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, both normal-phase (e.g., silica gel) and reversed-phase chromatography can be employed.

Materials:

-

Crude this compound

-

Silica gel (for normal-phase) or C18 silica (for reversed-phase)

-

Solvents for mobile phase (e.g., Dichloromethane, Methanol, Hexane, Ethyl Acetate)

-

Chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack uniformly.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol), is often effective.

-

Fraction Collection: Collect the eluent in fractions using a fraction collector or test tubes.

-

Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described purification methods.

Caption: Workflow for the purification of this compound by crystallization.

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for N-Decanoyl-L-aspartic Acid in Cell Culture

Introduction

N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of lipid signaling molecules. It consists of a ten-carbon fatty acid (decanoyl group) linked to the amino group of L-aspartic acid. While the specific functions of this molecule are yet to be fully elucidated, its constituent parts suggest potential roles in cellular metabolism, signaling, and proliferation.

L-aspartic acid is a non-essential amino acid crucial for cell growth and proliferation.[1] It is a key component in the biosynthesis of other amino acids, nucleotides (the building blocks of DNA and RNA), and is an intermediate in the Krebs cycle, a central pathway for energy production.[1] N-acyl amino acids, as a broader class, are recognized as endogenous signaling molecules with diverse biological activities, including potential therapeutic applications.

These application notes propose a hypothetical role for this compound as a modulator of cellular signaling and provide a foundational protocol for researchers to begin exploring its effects in vitro.

Hypothesized Applications in Cell Culture

Based on the known functions of its components, this compound could be investigated for the following applications in cell culture:

-

Modulation of Cell Proliferation and Viability: Given the role of L-aspartic acid in nucleotide synthesis and energy metabolism, the N-decanoyl modification may influence its uptake and subsequent impact on cell growth.

-

Investigation of Lipid-Mediated Signaling Pathways: The decanoyl group may allow the molecule to interact with cellular membranes and lipid-sensing pathways, potentially influencing downstream signaling cascades.

-

Nutrient Supplementation Studies: It could serve as a targeted delivery vehicle for L-aspartic acid, with the fatty acid tail potentially facilitating cellular uptake.

Quantitative Data Summary (Hypothetical)

The following table represents hypothetical data from a preliminary dose-response experiment to assess the effect of this compound on the viability of a generic mammalian cell line (e.g., HEK293) after 48 hours of treatment. This data is for illustrative purposes only.

| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 102 | 4.8 |

| 10 | 115 | 6.1 |

| 50 | 125 | 7.3 |

| 100 | 95 | 8.5 |

| 200 | 70 | 9.1 |

Note: This hypothetical data suggests a potential biphasic effect, where lower concentrations might stimulate proliferation, while higher concentrations could become cytotoxic. This is a common phenomenon for many bioactive compounds and would require experimental validation.

Experimental Protocols

The following are detailed, yet hypothetical, protocols for investigating the effects of this compound in cell culture.

Protocol 1: Assessment of Cell Viability and Proliferation